molecular formula C19H34N4O B6073508 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol

2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol

Cat. No.: B6073508
M. Wt: 334.5 g/mol
InChI Key: FGANKNDRFDJEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol, also known as PNU-69176E, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, and is implicated in the pathophysiology of neurological disorders such as Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of synaptic plasticity, and the reduction of neuroinflammation. These effects are thought to underlie its therapeutic potential in neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its high potency and selectivity for the α7 nAChR. However, its limited solubility in aqueous solutions can pose a challenge for experimental design. Additionally, the lack of clinical data on the safety and efficacy of this compound in humans limits its potential clinical translation.

Future Directions

There are several future directions for the study of 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol. One area of research is the investigation of its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of more soluble analogs of this compound could improve its efficacy and translational potential. Finally, the elucidation of the exact mechanism of action of this compound could provide insights into the pathophysiology of neurological disorders and lead to the development of novel therapeutics.

Synthesis Methods

The synthesis of 2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-cyclohexyl-4-(piperazin-1-yl)butan-1-one with 5-isopropyl-3-(methylthio)-1H-pyrazole-4-carbaldehyde, followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

2-{1-cyclohexyl-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to have antipsychotic effects and can reduce the symptoms of schizophrenia in animal models.

Properties

IUPAC Name

2-[1-cyclohexyl-4-[(3-propan-2-yl-1H-pyrazol-5-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O/c1-15(2)19-12-16(20-21-19)13-22-9-10-23(18(14-22)8-11-24)17-6-4-3-5-7-17/h12,15,17-18,24H,3-11,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGANKNDRFDJEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)CN2CCN(C(C2)CCO)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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